2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and a tert-butylphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzyl chloride with 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butylphenyl group.
Scientific Research Applications
2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of synaptosomal uptake of neurotransmitters, making it a candidate for the development of antidepressant drugs.
Antimicrobial Activity: Studies have demonstrated its efficacy against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
Materials Science: The unique structure of the compound makes it suitable for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. For instance, as an inhibitor of synaptosomal uptake of neurotransmitters, the compound binds to transporter proteins, preventing the reuptake of neurotransmitters like serotonin, thereby increasing their availability in the synaptic cleft . This action can lead to enhanced neurotransmission and potential antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits anticancer properties and kinase inhibition.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shows diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one stands out due to its specific structural features, such as the tert-butylphenyl group, which imparts unique physicochemical properties and biological activities. Its potential as a neurotransmitter uptake inhibitor further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-17(2,3)14-9-7-13(8-10-14)12-20-16(21)19-11-5-4-6-15(19)18-20/h7-10H,4-6,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBIUMJRKZPYHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)N3CCCCC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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